6-Chloro-4-methylpyridin-2-amine

Synthetic methodology Process chemistry Pharmaceutical intermediate

Procure 6-Chloro-4-methylpyridin-2-amine for its distinct SₙAr reactivity enabled by the C6-chloro group, a key differentiator from fluoro/bromo analogs. Structurally validated in nNOS inhibitor co-crystallography (PDB 9CVW) and as a cross-coupling handle. Ideal for kinase inhibitor and agrochemical programs. Available in bulk (>100g) with 98%+ purity, supported by HPLC/NMR documentation.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
CAS No. 51564-92-2
Cat. No. B118308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-methylpyridin-2-amine
CAS51564-92-2
Synonyms6-Chloro-4-methyl-2-pyridinamine; 
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)Cl)N
InChIInChI=1S/C6H7ClN2/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9)
InChIKeyNWQCZHMVYZDGQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-methylpyridin-2-amine (CAS 51564-92-2) Procurement-Grade Overview for Research and Industrial Sourcing


6-Chloro-4-methylpyridin-2-amine (CAS 51564-92-2), also known as 2-amino-6-chloro-4-picoline, is a substituted pyridine derivative characterized by a chlorine atom at the 6-position, a methyl group at the 4-position, and an amino group at the 2-position of the pyridine ring . With a molecular formula of C₆H₇ClN₂ and a molecular weight of 142.59 g/mol, this compound is predominantly procured as a heterocyclic building block for pharmaceutical intermediate synthesis and agrochemical research applications . Commercial availability includes grades with certified purity of 97% or higher, accompanied by batch-specific analytical documentation including NMR and HPLC .

Why Generic Substitution of 6-Chloro-4-methylpyridin-2-amine (CAS 51564-92-2) with In-Class Analogs Fails in Rigorous Applications


Compounds within the 2-amino-4-methylpyridine class cannot be arbitrarily interchanged due to position-specific electronic and steric effects conferred by the C6 substituent. The presence of a chloro group at the 6-position, as in 6-chloro-4-methylpyridin-2-amine, imparts a distinct nucleophilic aromatic substitution (SₙAr) reactivity profile compared to the unsubstituted 4-methylpyridin-2-amine, the 6-fluoro analog, or the 6-bromo analog [1]. Substituting the chlorine with a bromine atom (CAS 73895-98-4) increases molecular weight from 142.59 g/mol to 187.04 g/mol, alters bond dissociation energies, and modifies leaving-group potential in cross-coupling reactions . Conversely, the 6-fluoro analog (CAS 1393557-04-4) presents a significantly stronger C-F bond with reduced SₙAr reactivity and distinct hydrogen-bonding capacity . These structural nuances directly impact synthetic route efficiency, intermediate stability, and the ultimate yield and purity of downstream active pharmaceutical ingredients (APIs). The following quantitative evidence section details exactly where measurable differentiation exists.

Quantitative Differentiation Evidence for 6-Chloro-4-methylpyridin-2-amine (CAS 51564-92-2) Versus Key Structural Analogs


Synthetic Route Efficiency: Direct Amination of 2,6-Dichloro-4-methylpyridine to Yield 6-Chloro-4-methylpyridin-2-amine

This compound can be synthesized via direct amination of 2,6-dichloro-4-methylpyridine in ammonium hydroxide at 200°C, achieving a reproducible yield of 51% after flash chromatographic purification . This synthetic entry point is not directly replicable with the 6-bromo analog under identical conditions due to the distinct leaving-group propensity of bromine versus chlorine, which would alter reaction kinetics and product distribution. The 6-fluoro analog (CAS 1393557-04-4) is generally inaccessible via this direct amination route owing to the significantly lower reactivity of the C-F bond toward nucleophilic aromatic substitution, necessitating alternative, often more costly synthetic strategies [1].

Synthetic methodology Process chemistry Pharmaceutical intermediate

Molecular Weight and LogP Differentiation: Comparative Physicochemical Profiling of 6-Halo-4-methylpyridin-2-amines

The 6-chloro analog occupies a distinct physicochemical space compared to its 6-bromo and 6-fluoro counterparts, as quantified by molecular weight and computed lipophilicity (XLogP3). 6-Chloro-4-methylpyridin-2-amine has a molecular weight of 142.59 g/mol and an XLogP3 of 1.8 [1]. In contrast, the 6-bromo analog (CAS 73895-98-4) exhibits a substantially higher molecular weight of 187.04 g/mol , which may influence membrane permeability and solubility parameters according to Lipinski's Rule of Five guidelines. The 6-fluoro analog (CAS 1393557-04-4) possesses a lower molecular weight of 126.13 g/mol , with fluorine substitution conferring distinct metabolic stability and hydrogen-bonding characteristics not present with chlorine. These differences are class-level inferences based on established medicinal chemistry principles regarding halogen substitution effects on ADME properties.

Physicochemical properties ADME Drug-likeness Lead optimization

Structural Evidence: 4-Methyl-6-chloro Substitution Pattern as Privileged Scaffold in nNOS Inhibitor Development

The 4-methyl-6-chloro substitution pattern of this compound serves as the core scaffold for a series of potent human neuronal nitric oxide synthase (nNOS) inhibitors. A derivative compound, 6-(3-chloro-5-((methylamino)methyl)phenyl)-4-methylpyridin-2-amine dihydrochloride, has been co-crystallized with human nNOS R354A/G357D mutant, with the structure deposited in the Protein Data Bank (PDB ID: 9CVW) at 1.87 Å resolution [1]. This structural biology evidence demonstrates that the 4-methyl-6-chloro-2-aminopyridine scaffold can productively engage the nNOS active site when appropriately elaborated. The unsubstituted 4-methylpyridin-2-amine lacks the C6 chlorine necessary for subsequent functionalization via cross-coupling reactions to generate these elaborated inhibitors. This represents class-level inference regarding the privileged nature of the chloro-substituted scaffold.

Medicinal chemistry Enzyme inhibition Neuronal nitric oxide synthase Crystallography

Alternative Synthetic Route: Hydrolysis of N-(6-Chloro-4-methylpyridin-2-yl)pivalamide with Quantified Yield

An alternative synthetic route to 6-chloro-4-methylpyridin-2-amine proceeds via acid-catalyzed hydrolysis of N-(6-chloro-4-methylpyridin-2-yl)pivalamide in 6M HCl at 90°C for 6 hours, yielding 82% of the target compound after chromatographic purification . The 1H NMR spectrum (CDCl₃, 300 MHz) exhibits characteristic signals at δ 6.52 (s, 1H), 6.26 (s, 1H), and 2.23 (s, 3H), providing a definitive spectroscopic fingerprint for identity verification . The 6-bromo analog would require a different precursor (N-(6-bromo-4-methylpyridin-2-yl)pivalamide) and may exhibit altered hydrolysis kinetics due to the electronic influence of bromine versus chlorine on the pyridine ring. This represents cross-study comparable evidence regarding synthetic accessibility.

Synthetic methodology Amide hydrolysis Process development

Commercial Availability and Purity Benchmarking Across Major Suppliers

6-Chloro-4-methylpyridin-2-amine is commercially available from multiple established chemical suppliers with documented purity specifications. Fluorochem offers the compound at 97% purity across a range of quantities from 250 mg to 100 g, with transparent pricing and GHS-compliant safety documentation including H302, H315, H319, H332, and H335 hazard statements . Bidepharm provides the compound at 97% standard purity with batch-specific analytical documentation including NMR, HPLC, and GC . SynHet offers >99% pure bulk quantities with ISO 9001 certification and comprehensive analytical support including LCMS, GCMS, HPLC, FTIR, and elemental analysis . In contrast, the 6-fluoro analog (CAS 1393557-04-4) and 6-bromo analog (CAS 73895-98-4) are available from fewer commercial sources, potentially impacting supply chain reliability and procurement lead times for larger-scale research programs.

Procurement Supply chain Quality control Analytical chemistry

Optimal Research and Industrial Application Scenarios for 6-Chloro-4-methylpyridin-2-amine (CAS 51564-92-2)


Pharmaceutical Intermediate for Kinase Inhibitor and nNOS-Targeted Drug Discovery

This compound is optimally deployed as a core heterocyclic building block in medicinal chemistry programs targeting kinase inhibition or neuronal nitric oxide synthase (nNOS) modulation. The 6-chloro-4-methyl-2-aminopyridine scaffold has been structurally validated in nNOS inhibitor co-crystallography studies (PDB ID: 9CVW) at 1.87 Å resolution, demonstrating its capacity to productively engage the enzyme active site when appropriately elaborated . The chlorine atom at the 6-position serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or heteroaryl groups, enabling rapid analog generation. For procurement in kinase inhibitor programs, the intermediate lipophilicity (XLogP3 = 1.8) and molecular weight (142.59 g/mol) of the chloro analog provide a favorable starting point for maintaining drug-like properties during lead optimization compared to the heavier bromo analog or the less reactive fluoro analog .

Process Chemistry Development Leveraging Multiple Validated Synthetic Routes

For process chemistry and scale-up development, this compound offers the strategic advantage of two distinct, literature-validated synthetic routes with quantified yields. Route A involves direct amination of 2,6-dichloro-4-methylpyridine in aqueous ammonia at 200°C, yielding 51% after flash chromatography . Route B proceeds via acid hydrolysis of N-(6-chloro-4-methylpyridin-2-yl)pivalamide in 6M HCl at 90°C, achieving 82% yield . This route redundancy allows process chemists to select the optimal pathway based on available starting materials, equipment constraints (e.g., pressure vessel access for Route A), and cost considerations. The availability of detailed 1H NMR spectral fingerprints for both routes (δ 6.52 and 6.26 in CDCl₃ for Route B; δ 6.34, 6.23, and 6.15 in DMSO-d₆ for Route A) facilitates in-process control and purity verification during scale-up .

Agrochemical Intermediate Synthesis Requiring Balanced Reactivity and Stability

In agrochemical research and development, 6-chloro-4-methylpyridin-2-amine serves as a versatile intermediate for constructing substituted pyridine-based herbicides, fungicides, or insecticides. The chlorine substituent provides a balance of reactivity (sufficient for nucleophilic aromatic substitution) and stability (less prone to unwanted side reactions than bromine), while the amino group at the 2-position enables condensation reactions to form amides, ureas, or Schiff bases. This balanced reactivity profile contrasts with the 6-fluoro analog, where the strong C-F bond reduces SₙAr reactivity and may limit derivatization options under standard agrochemical process conditions . The compound's commercial availability in bulk quantities (>100 g) with certified purity specifications supports pilot-scale agrochemical formulation studies and field trial material preparation.

Analytical Method Development and Reference Standard Applications

The compound's well-characterized spectroscopic and chromatographic properties make it suitable for analytical method development and quality control applications. The definitive 1H NMR signatures (e.g., δ 6.52, 6.26, and 2.23 in CDCl₃) provide unambiguous identity confirmation . The availability of material at multiple purity grades—from 95% for general synthetic use to >99% with comprehensive analytical certification including LCMS, GCMS, HPLC, FTIR, and elemental analysis —enables its deployment as a system suitability standard, impurity marker, or retention time reference in HPLC and GC method validation. This is particularly valuable for pharmaceutical development programs where the compound or its derivatives may appear as intermediates, requiring robust analytical methods for in-process control and final product release testing.

Technical Documentation Hub

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